Cas no 1780432-47-4 (8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline)

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
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- 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
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- インチ: 1S/C10H11BrFN/c1-13-5-4-7-8(6-13)9(11)2-3-10(7)12/h2-3H,4-6H2,1H3
- InChIKey: FUBOHBSQGMCDTI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1CN(C)CC2)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 188
- トポロジー分子極性表面積: 3.2
- XLogP3: 2.6
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B013913-100mg |
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1780432-47-4 | 100mg |
$ 760.00 | 2022-06-07 | ||
TRC | B013913-50mg |
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1780432-47-4 | 50mg |
$ 460.00 | 2022-06-07 |
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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5. Back matter
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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S. Ahmed Chem. Commun., 2009, 6421-6423
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Comprehensive Overview of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1780432-47-4)
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1780432-47-4) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a tetrahydroisoquinoline core, substituted with bromo, fluoro, and methyl groups, which contribute to its distinct chemical properties and potential applications. Researchers are particularly interested in its role as a building block for drug discovery, given its ability to modulate biological targets.
The compound's 8-bromo-5-fluoro substitution pattern is noteworthy for enhancing its reactivity in cross-coupling reactions, a topic frequently searched in synthetic chemistry forums. Recent trends in AI-driven drug design have highlighted the importance of such halogenated scaffolds, as they often improve binding affinity and metabolic stability. This aligns with the growing demand for fragment-based drug discovery (FBDD) tools, where 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline could serve as a versatile intermediate.
From a synthetic perspective, the 2-methyl-1,2,3,4-tetrahydroisoquinoline moiety offers stereochemical diversity, making it valuable for asymmetric catalysis studies—a hot topic in organic chemistry. Laboratories focusing on green chemistry have also explored eco-friendly protocols to synthesize this compound, addressing the industry's shift toward sustainable practices. Searches for "halogenated isoquinoline synthesis" or "fluorinated building blocks for medicinal chemistry" often lead to discussions about this molecule.
In pharmacological contexts, derivatives of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline have shown promise in targeting G-protein-coupled receptors (GPCRs), a trending subject in precision medicine. Its structural features are frequently compared to those of FDA-approved drugs containing isoquinoline frameworks, such as certain kinase inhibitors. This connection has spurred interest in structure-activity relationship (SAR) studies, a common query among researchers optimizing lead compounds.
Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), reflecting the broader demand for reliable small-molecule characterization methods. The inclusion of bromo and fluoro atoms also makes it a candidate for PET tracer development, an area gaining traction in diagnostic imaging research.
Supply chain transparency is another critical aspect tied to CAS No. 1780432-47-4, as pharmaceutical companies prioritize high-purity intermediates for regulatory compliance. Searches for "reliable suppliers of fluorinated isoquinolines" or "scalable synthesis of bromo-fluoro compounds" underscore its commercial relevance. Furthermore, the compound's stability under various storage conditions is frequently discussed in chemical logistics forums.
In summary, 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline represents a multifaceted tool for modern chemistry, bridging gaps between academic research and industrial applications. Its adaptability to emerging fields like AI-augmented molecular design and sustainable synthesis ensures its continued relevance in scientific literature and patent filings.
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